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Compound Name: DB008

Cat. No.: B10855475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the covalent modification of

Cysteine 169 (Cys169) by the selective inhibitor DB008. It details the mechanism of action,

summarizes key quantitative data, provides detailed experimental protocols for studying this

interaction, and includes visualizations of the underlying molecular and experimental

workflows.

Introduction: Targeting PARP16 with a Covalent
Inhibitor
DB008 is a potent and selective, cell-permeable covalent inhibitor of Poly(ADP-ribose)

polymerase 16 (PARP16).[1] PARP16 is a unique member of the PARP family as it is the only

one known to reside in the endoplasmic reticulum (ER) and is implicated in the unfolded protein

response (UPR). The development of selective inhibitors for PARP family members has been

challenging due to the highly conserved NAD+ binding site.[2]

DB008 was developed through a structure-guided design strategy to achieve selectivity for

PARP16.[2][3][4] This was accomplished by incorporating two key features into a phthalazinone

pan-PARP inhibitor scaffold:

An acrylamide electrophile designed to covalently and irreversibly react with a non-

conserved cysteine residue, Cys169, within the NAD+ binding pocket of PARP16.[2][3][5]
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A clickable alkyne handle that serves a dual purpose: it occupies a unique hydrophobic

pocket adjacent to the NAD+ binding site, further enhancing selectivity, and it allows for the

detection and tracking of DB008 in complex biological samples via copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[2][3][4]

This innovative design makes DB008 the first reported cysteine-targeted covalent inhibitor of a

PARP family member and a valuable tool for studying the specific functions of PARP16.[2]

Mechanism of Covalent Modification
The covalent modification of PARP16 by DB008 is a targeted and irreversible process. The

core of this interaction is a Michael addition reaction between the electrophilic acrylamide

"warhead" of DB008 and the nucleophilic thiol group of the Cys169 residue in the active site of

PARP16.

PARP16 Active Site

PARP16 with Cys169-SH Non-covalent Complex
(Reversible)

Initial Binding

DB008 (Acrylamide Warhead)

Covalent PARP16-DB008 Adduct
(Irreversible)

Michael Addition
(Cys169 Thiol Attack)

Click to download full resolution via product page

Figure 1: Mechanism of covalent modification of PARP16 Cys169 by DB008.

Mutagenesis studies, where Cys169 was replaced with a non-nucleophilic serine (C169S),

have confirmed that Cys169 is the primary site of covalent modification by DB008.[2]

Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction of DB008
with PARP16.
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Parameter Value Cell Line/System Description

IC50 0.27 µM Recombinant PARP16

The concentration of

DB008 required to

inhibit 50% of

PARP16 enzymatic

activity in a

biochemical assay.

Apparent Kd
90.0 nM (95% CI:

52.5–231 nM)
HEK 293T cells

The apparent

dissociation constant

for the labeling of

Myc2x-tagged

PARP16 by DB008,

indicating the

concentration at which

50% of the target is

labeled.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

covalent modification of PARP16 by DB008.

In-Cell Covalent Labeling of PARP16
This protocol describes how to treat cells with DB008 to achieve covalent labeling of PARP16.

Materials:

HEK 293T or HAP1 cells

Complete culture medium (e.g., IMDM + 10% FBS)

DB008 stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)
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Procedure:

Seed cells in appropriate culture vessels and grow to desired confluency (e.g., 70-80%).

Prepare serial dilutions of DB008 in complete culture medium to achieve the desired final

concentrations (e.g., 0-1 µM).

Remove the existing medium from the cells and replace it with the DB008-containing

medium. Include a vehicle control (e.g., DMSO).

Incubate the cells for the desired time period (e.g., 2 hours) at 37°C in a humidified incubator

with 5% CO2.

After incubation, wash the cells twice with ice-cold PBS to remove excess DB008.

Proceed immediately to cell lysis for downstream analysis (see Protocol 4.2).

Cell Lysis and Protein Quantification
This protocol details the preparation of cell lysates for subsequent click chemistry and in-gel

fluorescence analysis.

Materials:

Lysis buffer (e.g., RIPA buffer or PBS with 1% Triton X-100, supplemented with protease

inhibitors)

BCA Protein Assay Kit

Spectrophotometer

Procedure:

After washing the DB008-treated cells with PBS, add ice-cold lysis buffer to the culture

vessel.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a BCA assay according to the

manufacturer's instructions.

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading

for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) and In-Gel Fluorescence Detection
This protocol describes the "clicking" of a fluorescent azide (e.g., TAMRA-azide) onto the

alkyne handle of DB008-labeled PARP16, followed by visualization.

Materials:

Normalized cell lysate (from Protocol 4.2)

TAMRA-azide stock solution (e.g., 10 mM in DMSO)

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in

DMSO/t-butanol)

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

SDS-PAGE loading buffer

SDS-PAGE gels

Fluorescence gel scanner

Procedure:
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To a microcentrifuge tube containing 50 µg of normalized cell lysate, add the following

CuAAC reagents in order:

TAMRA-azide to a final concentration of 100 µM.

TCEP to a final concentration of 1 mM.

TBTA to a final concentration of 100 µM.

Vortex briefly to mix.

Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

Vortex immediately and incubate the reaction for 1 hour at room temperature, protected from

light.

Quench the reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the TAMRA-labeled proteins directly in the gel using a fluorescence scanner with

appropriate excitation and emission wavelengths (for TAMRA: ~555 nm excitation, ~580 nm

emission).

In-Cell Competition Labeling Assay
This protocol is used to assess whether other compounds can compete with DB008 for binding

to PARP16.

Materials:

Cells expressing PARP16

Competitor compound(s) (e.g., Talazoparib)

DB008

Complete culture medium
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Reagents for cell lysis, CuAAC, and in-gel fluorescence detection (as above)

Procedure:

Seed and grow cells as described in Protocol 4.1.

Pre-incubate the cells with the competitor compound at various concentrations (or a single

high concentration) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control.

Without washing, add DB008 to the medium to a final concentration that gives a robust

signal (e.g., 300 nM).

Incubate for an additional period (e.g., 2 hours).

Wash the cells with ice-cold PBS.

Lyse the cells and perform CuAAC with a fluorescent azide and in-gel fluorescence analysis

as described in Protocols 4.2 and 4.3.

A decrease in the fluorescent signal from DB008-labeled PARP16 in the presence of the

competitor indicates successful competition.

Mandatory Visualizations
The following diagrams illustrate the experimental workflow for characterizing the covalent

modification of PARP16 by DB008.
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Figure 2: Experimental workflow for DB008 covalent labeling and competition assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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